Product packaging for TC-SP 14(Cat. No.:)

TC-SP 14

カタログ番号: B582637
分子量: 450.5 g/mol
InChIキー: GVXGVDIXINMAAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Sphingosine-1-Phosphate (S1P) Signaling and its Receptors (S1PRs)

Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that plays a crucial role in a multitude of physiological and pathophysiological processes. bjbms.orgnih.gov Formed from the metabolism of sphingomyelin, S1P functions as a signaling molecule by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. nih.govguidetopharmacology.org These receptors are expressed in various tissues and cell types throughout the body, including the immune, cardiovascular, and central nervous systems. apexbt.compatsnap.commdpi.com

The interaction between S1P and its receptors triggers a cascade of intracellular signaling pathways that regulate diverse cellular functions such as cell proliferation, migration, survival, and differentiation. nih.govpatsnap.comahajournals.org The specific downstream effects of S1P signaling are dependent on the receptor subtype expressed by a particular cell and the G proteins to which they couple. For instance, S1P1 exclusively couples to the Gi/o family of G proteins, while S1P2 can couple to Gi/o, G12/13, and Gq. nih.gov This differential coupling allows for a wide range of cellular responses to the same signaling molecule.

Biological Significance of S1PR1 in Immunological Homeostasis and Disease Pathogenesis

The S1P receptor 1 (S1P1) is of particular interest due to its critical role in regulating the trafficking of lymphocytes. researchgate.netnih.gov S1P1 is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches, into the bloodstream and lymph. tandfonline.comjci.org This process is driven by an S1P concentration gradient, with lower levels within the lymphoid tissues and higher levels in the circulatory fluids. jci.org By following this gradient, lymphocytes are able to recirculate throughout the body, a process vital for immune surveillance and the maintenance of immunological homeostasis. nih.govfrontiersin.org

Dysregulation of S1P1 signaling can contribute to the pathogenesis of various autoimmune diseases. nih.gov In conditions like multiple sclerosis (MS), autoreactive lymphocytes are key mediators of tissue damage. jci.org By modulating S1P1 function, it is possible to sequester these pathogenic lymphocytes within the lymph nodes, preventing them from reaching their target organs and causing inflammation and damage. tandfonline.comjci.org S1P1 signaling is also implicated in maintaining the integrity of the endothelial barrier and has roles in both the innate and adaptive immune systems. frontiersin.orgresearchgate.netmdpi.com

Historical Development of S1PR1 Agonists as Research Tools

The discovery of the role of S1P1 in lymphocyte trafficking spurred the development of S1P1 receptor agonists as potential therapeutic agents. The first-generation S1P receptor modulator, fingolimod (B1672674) (FTY720), was a significant breakthrough. nih.govfrontiersin.org Fingolimod is a non-selective agonist that, once phosphorylated in vivo, targets S1P1, S1P3, S1P4, and S1P5 receptors. nih.govnih.gov While effective in treating relapsing-remitting multiple sclerosis by inducing lymphopenia, its lack of selectivity, particularly its agonism at the S1P3 receptor, has been associated with cardiovascular side effects such as transient bradycardia. researchgate.netnih.gov

This led to a concerted effort in the scientific community to develop second-generation S1P1 receptor modulators with improved selectivity. researchgate.netacs.org The goal was to identify compounds that retained the potent S1P1 agonism responsible for the desired immunosuppressive effects while minimizing or eliminating activity at the S1P3 receptor to improve the safety profile. nih.gov This research has led to the discovery of numerous selective S1P1 agonists, which have become invaluable tools for dissecting the specific roles of S1P1 in health and disease. nih.govnih.gov

Rationale for the Investigation of Selective S1P1 Agonists: The Case of TC-SP 14

The development and investigation of selective S1P1 agonists like this compound are driven by the need for more targeted therapeutic approaches. By specifically activating S1P1, these compounds aim to achieve the desired lymphocyte sequestration while avoiding the off-target effects associated with non-selective S1P receptor modulators. researchgate.netnih.gov this compound emerged from screening efforts to identify potent S1P1 agonists with significantly reduced activity at the S1P3 receptor. apexbt.comglpbio.com

This compound is a benzothiazole (B30560) derivative that has demonstrated potent and selective agonism for the human S1P1 receptor. apexbt.comabmole.comtocris.com Its investigation provides a valuable opportunity to further understand the therapeutic potential of selective S1P1 modulation in autoimmune and inflammatory disorders. tandfonline.comabmole.com Preclinical studies with this compound have shown its ability to reduce circulating lymphocyte counts, a hallmark of S1P1 agonism, and to attenuate the immune response in animal models of delayed-type hypersensitivity. apexbt.comglpbio.comtocris.com

Detailed Research Findings on this compound

In Vitro Activity:

In vitro studies have confirmed that this compound is a potent agonist of the human S1P1 receptor. apexbt.com The compound was found to have an EC50 value of 0.042 μM for human S1P1. apexbt.comglpbio.comtocris.com Importantly, it displayed significantly reduced activity at the human S1P3 receptor, with an EC50 value of 3.47 μM, demonstrating its selectivity. apexbt.comglpbio.comtocris.com

ReceptorEC50 (μM)
Human S1P10.042
Human S1P33.47

In Vivo Activity:

In vivo studies in Lewis rats have shown that this compound produces a dose-dependent reduction in circulating blood lymphocytes, which is consistent with its S1P1 agonist activity. apexbt.comglpbio.com A statistically significant reduction in lymphocyte counts was observed at a dose of 0.3 mg/kg, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg. apexbt.comglpbio.com

Furthermore, this compound was investigated in a delayed-type hypersensitivity (DTH) antigen challenge model in rodents. apexbt.comtocris.com The results indicated a statistically significant reduction in ear swelling at doses of 0.3 mg/kg and higher. apexbt.comglpbio.com This reduction in the immune response was found to correlate closely with the decrease in circulating lymphocyte counts. apexbt.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20F2N2O2S B582637 TC-SP 14

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXGVDIXINMAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization and Molecular Mechanisms of Tc Sp 14

In Vitro Agonist Activity and Receptor Selectivity of TC-SP 14

This compound is a benzothiazole (B30560) derivative identified for its potent interaction with sphingosine-1-phosphate receptors. apexbt.com Its activity has been primarily characterized through in vitro assays that quantify its potency and selectivity, particularly distinguishing its effects on the S1P1 and S1P3 receptor subtypes.

This compound demonstrates potent agonist activity at the human S1P1 receptor. dcchemicals.comglpbio.cn In vitro studies have established its half-maximal effective concentration (EC50) to be 0.042 μM for the human S1P1 receptor. apexbt.comglpbio.comtocris.commedchemexpress.com In contrast, its activity at the S1P3 receptor is significantly reduced, with a measured EC50 of 3.47 μM. apexbt.comglpbio.commedchemexpress.com This represents an approximate 83-fold selectivity for the S1P1 receptor over the S1P3 receptor, highlighting it as a potent S1P1 agonist with S1P3-sparing activity. apexbt.comdcchemicals.com

Potency of this compound at S1P Receptors

Receptor Subtype EC50 (μM)
Human S1P1 0.042

This table displays the half-maximal effective concentration (EC50) of this compound at human S1P1 and S1P3 receptors, indicating its potency as an agonist. apexbt.comglpbio.comtocris.comdcchemicals.commedchemexpress.com

The development of S1P1 modulators has yielded numerous compounds, allowing for a comparative analysis of their receptor profiles. nih.gov this compound is one of many synthetic agonists developed to target the S1P1 receptor. nih.govresearchgate.net For instance, Fingolimod (B1672674) (FTY720), a widely known S1P modulator, is an antagonist for S1P receptors with an IC50 of 0.033 nM. medchemexpress.com Siponimod (BAF312) is another modulator, selective for S1P1 and S1P5 (EC50 values of 0.4 nM and 0.98 nM, respectively) over S1P2, S1P3, and S1P4. medchemexpress.eu In comparison, GSK1842799 demonstrates over 1000-fold selectivity for S1P1 over S1P3. medchemexpress.eu The profile of this compound, with its potent S1P1 agonism and significantly lower potency at S1P3, positions it as a selective S1P1-targeting agent. apexbt.comdcchemicals.com

Elucidation of S1P1-Mediated Downstream Signaling Pathways by this compound

The binding of an agonist like this compound to the S1P1 receptor initiates a cascade of intracellular signaling events. These events are mediated through the receptor's coupling to heterotrimeric G proteins and subsequent activation of downstream effector pathways.

S1P receptors, including S1P1, are members of the Class A G protein-coupled receptor (GPCR) family. nih.govresearchgate.netgenecards.org Upon activation by a ligand, these receptors undergo a conformational change that allows them to couple with and activate specific heterotrimeric G proteins. The S1P1 receptor preferentially couples to the Gαi/o class of G proteins. nih.govtandfonline.com Activation of Gαi/o by the this compound-S1P1 complex leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This G protein coupling is fundamental to the cellular responses mediated by S1P1 agonism.

The activation of the S1P1-Gαi/o signaling axis by this compound triggers further downstream pathways. One of the key cascades implicated in S1P1 signaling is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. genecards.orgglpbio.com The S1P-S1P1 axis is known to activate the Akt pathway, which plays a critical role in promoting cell survival by protecting cells, such as macrophages, from apoptosis. tandfonline.com The activation of this pro-survival pathway is a significant consequence of S1P1 agonism.

Cellular Effects of this compound-Induced S1P1 Activation in Isolated Cell Systems

The activation of S1P1 by this compound induces a variety of effects at the cellular level, which have been characterized in isolated cell systems. These effects are consistent with the known functions of the S1P1 receptor in various cell types, particularly immune and endothelial cells. genecards.org S1P1 activation is known to regulate diverse cellular processes including cell migration, proliferation, survival, and adhesion. nih.govresearchgate.net

In isolated immune cells, such as lymphocytes, monocytes, and macrophages, S1P1 receptor activation is crucial for their trafficking and migration. tandfonline.com Therefore, this compound, as a potent S1P1 agonist, would be expected to mediate the chemotaxis of these cells towards an S1P gradient. tandfonline.com For example, the S1P-S1P1 axis is known to guide macrophage migration and can influence macrophage phenotype switching. tandfonline.com

Furthermore, the S1P1 receptor is highly expressed in endothelial cells, where it plays a vital role in regulating vascular integrity and cell-cell adhesion. genecards.orgscbt.com The activation of S1P1 by an agonist like this compound would likely enhance endothelial barrier function and promote the adhesion between endothelial cells in isolated culture systems.

Table of Compounds

Compound Name Alias/Code
This compound Compound 14
Fingolimod FTY720
Siponimod BAF312
Ozanimod
Ponesimod ACT-128800
Cenerimod ACT-334441
Mocravimod KRP-203
CS-0777
AUY954
CS-2100
CYM5442
GSK1842799
RP001
SEW2871
Syl948

Modulation of Lymphocyte Trafficking and Chemotaxis in Cell Culture Models

This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). medchemexpress.comabmole.comchemicalbook.com The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking, a fundamental process for immune surveillance. nih.govresearchgate.net Lymphocytes egress from secondary lymphoid organs, such as lymph nodes and the thymus, by following a concentration gradient of the endogenous S1P ligand. nih.gov

Agonism at the S1P1 receptor, as exhibited by this compound, functionally antagonizes this process. By binding to and activating the S1P1 receptor on lymphocytes, the compound induces receptor internalization and degradation. researchgate.net This renders the lymphocytes insensitive to the S1P gradient that guides their exit from lymphoid tissues. researchgate.net Consequently, lymphocytes are trapped and accumulate in the secondary lymphoid organs, leading to a reduction in the number of circulating lymphocytes in the bloodstream. nih.govresearchgate.net

While specific cell culture chemotaxis studies detailing the direct effects of this compound are not extensively published, its mechanism of action is well-established through its S1P1 agonism. In vivo studies have demonstrated that this compound produces a significant, dose-dependent reduction in circulating blood lymphocytes. medchemexpress.comchemicalbook.com This lymphopenia is a direct functional consequence of the compound's modulation of lymphocyte trafficking. chemicalbook.com Research in rat models showed that this compound administration led to a near-maximal lymphopenia (74% reduction) and significantly attenuated the delayed-type hypersensitivity (DTH) response, which is dependent on lymphocyte migration. medchemexpress.comchemicalbook.com The reduction in the immune response to an antigen challenge was found to correlate closely with the decrease in circulating lymphocyte counts. chemicalbook.com

The activity of this compound at S1P receptors has been quantified in vitro, highlighting its potency and selectivity for S1P1 over S1P3, another S1P receptor subtype. medchemexpress.comchemicalbook.com

Table 1: In Vitro Activity of this compound at S1P Receptors

Receptor Cell Line Value Type Value Description Reference(s)
Human S1P1 CHO-K1 EC50 0.042 μM Agonist activity at the human S1P1 receptor. medchemexpress.comchemicalbook.com
Human S1P3 CHO-K1 EC50 3.47 μM Agonist activity at the human S1P3 receptor, demonstrating selectivity for S1P1. medchemexpress.comchemicalbook.com

Other S1P1-Dependent Cellular Responses

Beyond its primary role in lymphocyte trafficking, the S1P1 receptor is involved in a variety of other cellular processes, particularly within the vascular system. nih.govgenecards.org As a potent S1P1 agonist, this compound is expected to influence these S1P1-dependent cellular responses. genecards.orgmedchemexpress.com

The S1P1 receptor is highly expressed in endothelial cells and is integral to the regulation of vascular integrity, angiogenesis, and endothelial cell migration (chemotaxis). nih.govgenecards.org Activation of S1P1 by its endogenous ligand, S1P, or by agonists like this compound, induces downstream signaling pathways that promote cell-cell adhesion, which is critical for maintaining the barrier function of the endothelium. genecards.org The receptor is also suggested to be involved in processes that regulate the differentiation of endothelial cells. genecards.org

The pleiotropic effects of S1P signaling are mediated through a family of five G protein-coupled receptors (S1P1-5), which can regulate diverse cellular responses including cell proliferation, apoptosis, and cell motility. nih.govresearchgate.net this compound's selectivity for the S1P1 subtype suggests its effects are primarily channeled through the pathways governed by this specific receptor. medchemexpress.comchemicalbook.com

Table 2: Compound Names Mentioned

Compound Name
This compound

Preclinical Assessment of Tc Sp 14 in Animal Models of Immune Regulation and Disease

Immunomodulatory Efficacy of TC-SP 14 in Rodent Models of Delayed-Type Hypersensitivity

The delayed-type hypersensitivity (DTH) response in rodents serves as a classical in vivo model for assessing cell-mediated immunity, particularly Th1-driven inflammation. acs.org This model is valuable for evaluating the immunomodulatory efficacy of compounds like this compound. The DTH reaction is characterized by an antigen-specific inflammatory response in the skin that is triggered by re-exposure to an antigen, leading to the activation and infiltration of antigen-specific T cells. acs.org

In a typical DTH model, animals are first sensitized with an antigen. After a period, they are challenged with the same antigen, usually in a different location like the footpad or ear, leading to localized swelling and cellular infiltration. acs.orgresearchgate.net The extent of this swelling is a quantifiable measure of the DTH response.

Studies on other immunomodulatory agents have demonstrated the utility of this model. For instance, some compounds have been shown to significantly reduce lymphocytic infiltration into the footpad and ameliorate footpad swelling in mouse models of DTH. acs.org This indicates an inhibitory effect on the cell-mediated immune response. Conversely, other substances have been found to significantly increase the DTH response, suggesting an immunostimulatory effect. researchgate.net

The evaluation of this compound in a DTH model would involve administering the compound to sensitized animals around the time of the antigen challenge and measuring its effect on the subsequent inflammatory response. A reduction in the DTH response would suggest that this compound has immunosuppressive or anti-inflammatory properties, potentially by inhibiting T cell activation, proliferation, or trafficking.

Table 2: Key Parameters Measured in Rodent DTH Models

ParameterMethod of MeasurementIndication of Immunomodulation
Paw/Ear SwellingCalipers/MicrometerReduction indicates immunosuppression; Increase suggests immunostimulation.
Lymphocytic InfiltrationHistological AnalysisDecreased infiltration points to an anti-inflammatory effect. acs.org
Cytokine Production (e.g., IFN-γ, IL-17)ELISA/Flow Cytometry from tissue extractsChanges in pro-inflammatory cytokine levels reflect modulation of the immune response. acs.orgfrontiersin.org

Exploration of this compound's Role in Attenuating Immune Responses in Preclinical Disease Models (e.g., experimental autoimmune encephalitis)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for the human autoimmune disease, multiple sclerosis (MS). nih.govresearchgate.net This model is characterized by an inflammatory response in the central nervous system (CNS) that leads to demyelination and axonal damage. nih.govfrontiersin.org EAE is primarily driven by myelin-specific CD4+ T cells, particularly Th1 and Th17 cells, which infiltrate the CNS and mediate inflammation. nih.govresearchgate.net

Investigating the effects of this compound in an EAE model would provide significant insights into its potential as a therapeutic agent for autoimmune disorders. The typical EAE model involves immunizing susceptible animal strains with myelin antigens or peptides. researchgate.net The development of the disease is then monitored through a clinical scoring system that grades the severity of paralysis.

Studies on other compounds in EAE models have shown that therapeutic interventions can ameliorate clinical symptoms and reduce neuroinflammation. nih.gov For example, some treatments have been found to decrease the infiltration of inflammatory cells into the spinal cord and reduce demyelination. nih.gov Furthermore, successful therapies often correlate with a shift in the immune response, such as an increase in regulatory T cells (Tregs), which can suppress the activity of pathogenic T cells. frontiersin.org

The evaluation of this compound in the EAE model would involve administering the compound to animals either before or after the onset of clinical signs and assessing its impact on disease progression. Key outcome measures would include clinical scores, histological analysis of the CNS for inflammation and demyelination, and immunological analysis of T cell populations in the periphery and the CNS. A positive outcome, such as a reduction in clinical severity and CNS inflammation, would suggest that this compound has a promising role in attenuating autoimmune responses.

Table 3: Assessment Parameters in the EAE Model

Assessment ParameterDescriptionIndication of Therapeutic Efficacy
Clinical ScoreGraded scale of physical impairment (e.g., limb weakness, paralysis).Reduction in the mean clinical score.
HistopathologyMicroscopic examination of the spinal cord and brain for inflammatory infiltrates and demyelination. nih.govDecreased cellular infiltration and preservation of myelin. nih.gov
T Cell Subsets (Th1, Th17, Treg)Flow cytometric analysis of lymphocytes from the spleen, lymph nodes, and CNS. frontiersin.orgnih.govDecrease in pathogenic Th1/Th17 cells and/or increase in protective Treg cells. frontiersin.org
Cytokine ProfileMeasurement of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines. researchgate.netnih.govShift from a pro-inflammatory to an anti-inflammatory cytokine environment.

Pharmacodynamic Markers and Their Correlation with this compound Activity in In Vivo Studies

Pharmacodynamic (PD) markers are crucial for understanding the biological activity of a compound and for guiding its development. ub.edu In the context of in vivo studies of this compound, PD markers would be used to confirm that the compound is engaging its target and eliciting the desired biological effect. The selection of appropriate PD markers depends on the proposed mechanism of action of this compound.

In immuno-oncology and immunology research, PD markers are frequently assessed in blood and tissue samples. ub.edu For a compound targeting lymphocyte function, relevant PD markers could include changes in the phosphorylation status of key signaling proteins within lymphocytes, alterations in the expression of activation markers on the cell surface, or changes in the production of specific cytokines. nih.govresearchgate.net

For instance, if this compound is hypothesized to inhibit a particular signaling pathway in T cells, a key PD marker would be the reduced phosphorylation of a downstream protein in that pathway following treatment. nih.gov This can be measured in peripheral blood mononuclear cells (PBMCs) or in lymphocytes isolated from lymphoid tissues. researchgate.net

The correlation between these PD markers and the in vivo activity of this compound is a critical aspect of preclinical assessment. A strong correlation would demonstrate that the observed biological effect is directly linked to the compound's mechanism of action. For example, in a DTH or EAE model, the degree of inhibition of a specific PD marker should correlate with the extent of reduction in disease severity. This correlation provides confidence that the PD marker is a reliable indicator of the compound's therapeutic activity and can be used to optimize treatment regimens in further studies. nih.gov

Table 4: Potential Pharmacodynamic Markers for this compound

Marker TypeSpecific ExampleMethod of AnalysisCorrelation with Activity
Target EngagementPhosphorylation of a downstream signaling protein. nih.govWestern Blot, Flow CytometryThe extent of target inhibition should correlate with the therapeutic effect.
Cellular ActivationExpression of CD25 or CD69 on T cells.Flow CytometryModulation of activation markers should align with the observed immunomodulatory effect.
Cytokine ProductionLevels of IFN-γ or IL-2 in stimulated blood. researchgate.netELISA, LuminexChanges in cytokine levels should reflect the in vivo immune response.
Gene ExpressionmRNA levels of target-related genes in PBMCs.RT-qPCRAlterations in gene expression should be consistent with the compound's mechanism.

Analytical and Methodological Advancements in Tc Sp 14 Research

Bioanalytical Techniques for Quantifying TC-SP 14 and its Metabolites in Biological Matrices for Research Applications

Accurate quantification of this compound and its potential metabolites in various biological matrices is crucial for preclinical research, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. Bioanalytical methods typically involve sample preparation followed by separation and detection. diva-portal.org Biological fluids and tissues are complex matrices containing numerous endogenous compounds that can interfere with the analysis of target analytes. diva-portal.orgmdpi.com Therefore, efficient sample preparation techniques are essential to isolate and purify this compound and its metabolites from these matrices. diva-portal.orgmdpi.com

Common sample preparation methods in bioanalysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com More innovative approaches like supported liquid extraction (SLE), Hybrid SPE–Precipitation technology, Dispersive Pipette XTRaction (DPX), and micro extraction by packed sorbent (MEPS) are also increasingly utilized. mdpi.com These techniques aim to remove unwanted matrix components and concentrate the analytes of interest. diva-portal.org

For the separation and detection of this compound and its metabolites, liquid chromatography (LC) is the predominant technique, often coupled with highly sensitive detectors. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for their separation power. mdpi.com Detection is frequently achieved using mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), such as LC-MS/MS or UHPLC-MS/MS, which offers high sensitivity and selectivity for the identification and quantification of analytes in complex biological samples. mdpi.comdphen1.com Ultraviolet (UV) and diode array detection (DAD) are also employed, particularly when the compounds have suitable chromophores. mdpi.com

Quantification of metabolites, especially conjugated forms like glucuronides and sulfates, can present challenges due to the potential lack of authentic reference standards. dphen1.com In such cases, enzymatic hydrolysis using enzymes like β-glucuronidase and/or sulfatase can be performed prior to analysis to convert conjugated metabolites back to their parent forms for quantification. dphen1.com

While specific detailed research findings on the quantification of this compound and its metabolites were not extensively available in the provided search results, the general principles and techniques described for bioanalysis of small molecules and their metabolites in biological matrices are directly applicable to this compound research. diva-portal.orgmdpi.comdphen1.com These methods allow for sensitive and reproducible quantification, which is critical for understanding the pharmacokinetic profile of this compound in preclinical studies. dphen1.com

In Vitro Functional Assays for Characterizing S1P1 Agonist Activity and Selectivity

In vitro functional assays are indispensable for characterizing the agonist activity and selectivity of compounds like this compound at S1P1 receptors and other S1P receptor subtypes (S1P2, S1P3, S1P4, S1P5). These assays provide quantitative data on the potency and efficacy of this compound and help assess its specificity for S1P1 over other receptors.

S1P receptors are GPCRs, and their activation by agonists leads to the activation of downstream signaling pathways, often involving G proteins. nih.govresearchgate.net Functional assays measure these downstream events to assess receptor activation. A common method for assessing GPCR activation is the GTPγ[35S]-binding assay, which measures the binding of a radiolabeled GTP analog to activated G proteins. researchgate.net This assay can quantify the degree of receptor activation induced by an agonist.

Other in vitro assays for assessing S1P1 agonist activity include calcium mobilization assays, reporter gene assays, and assays measuring the phosphorylation of downstream signaling molecules like ERK and Akt. frontiersin.org These assays can be performed in cells expressing specific S1P receptor subtypes to determine the potency (e.g., EC50 values) and efficacy of this compound at each receptor.

Selectivity is a critical aspect of this compound characterization. Assays are designed to compare the activity of this compound at S1P1 receptors versus its activity at S1P2, S1P3, S1P4, and S1P5 receptors. For example, this compound has been reported to be a potent S1P1 agonist with minimal activity at S1P3. medchemexpress.com This selectivity profile is determined through conducting functional assays in cell lines selectively expressing each S1P receptor subtype and comparing the EC50 values obtained.

Functional assays can also be used to study the mechanism of action of S1P1 agonists, such as receptor internalization and degradation, which are key processes mediated by S1P1 receptor modulators and contribute to their functional antagonist effects on lymphocyte trafficking. mdpi.comresearchgate.net

Detailed research findings from in vitro functional assays provide quantitative data on this compound's interaction with S1P1 and other S1P receptors. For instance, an EC50 value of 0.042 μM for S1P1 and 3.47 μM for S1P3 indicates potent activity at S1P1 and significantly lower activity at S1P3, highlighting its selectivity profile. medchemexpress.com

Broader Research Implications and Future Trajectories of Tc Sp 14 and S1p1 Agonists

Contribution of TC-SP 14 Research to the Understanding of S1P1 Biology

Research involving this compound, a potent and selective S1P1 agonist, has been instrumental in delineating the specific functions of the S1P1 receptor from the other four S1P receptor subtypes (S1P2-5). nih.govnih.gov The S1P1 receptor is known to be deeply involved in regulating the trafficking of lymphocytes from secondary lymphoid organs, a process essential for immune surveillance and response. nih.govnih.govresearchgate.net By using a selective agonist like this compound, researchers can activate S1P1-specific pathways and observe the direct consequences on lymphocyte migration without the confounding effects of activating other receptors, such as S1P3, which is associated with cardiovascular effects like bradycardia. nih.govfrontiersin.org

This compound has an EC50 value of 0.042 μM for human S1P1, demonstrating its high potency. 5-methoxy-utp.com Its selectivity is highlighted by a much lower potency for the S1P3 receptor, with an EC50 of 3.47 μM. This selectivity allows for the precise investigation of S1P1-mediated signaling. Activation of S1P1 exclusively couples to the Gαi signaling pathway, which is central to its role in immune cell migration. tandfonline.comnih.gov Studies using such selective agonists have confirmed that S1P1 activation leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes. mdpi.comfrontiersin.org This mechanism of "functional antagonism" effectively sequesters lymphocytes, a key finding in understanding immunomodulation. nih.govmdpi.com

Furthermore, the use of S1P1-selective tools contributes to understanding the receptor's role in the central nervous system (CNS). S1P1 is expressed on astrocytes and neurons, where it is involved in regulating astrocyte proliferation and maintaining the integrity of the blood-brain barrier. nih.govnih.gov Research with compounds like this compound helps clarify how S1P1-specific signaling contributes to neuroinflammatory processes, separate from the actions of other S1P receptors which may be co-expressed on these cells. nih.gov

Pharmacological Profile of this compound
Receptor TargetActivityValue
Human S1P1EC500.042 μM
Human S1P3EC503.47 μM

Prospects for Developing Novel S1P1 Agonists with Improved Research Profiles

The development of this compound is part of a broader trend moving from first-generation, non-selective S1P modulators like Fingolimod (B1672674) (FTY720) to highly selective, direct-acting agonists. nih.govnih.gov This evolution was driven by the need to isolate the therapeutic effects of S1P1 modulation from the off-target effects mediated by other subtypes. nih.gov The success of this approach has laid the groundwork for future drug discovery efforts aimed at creating novel S1P1 agonists with even more refined profiles.

Future prospects include the development of "biased agonists," which would selectively activate only a subset of the downstream signaling pathways associated with the S1P1 receptor. While S1P1 primarily signals through Gαi, it may have other signaling capabilities. nih.gov A biased agonist could, for example, promote receptor internalization and lymphocyte sequestration without affecting other S1P1-mediated functions, potentially offering a more targeted research tool.

Another avenue of development is optimizing the pharmacokinetic and pharmacodynamic properties of these agonists. Researchers are seeking compounds with specific durations of action to allow for more controlled studies of S1P1 biology. The goal is to create a portfolio of research agonists with varying properties that can be used to probe the dynamic and context-dependent roles of S1P1 signaling in different physiological and pathological states. nih.gov The discovery of orally bioavailable compounds like this compound also demonstrates the feasibility of developing research tools that can be used in a wide range of experimental models. dcchemicals.com

Unanswered Questions and Emerging Research Directions in S1P1 Receptor Pharmacology

Despite significant progress, several key questions in S1P1 receptor pharmacology remain. The precise mechanisms that regulate S1P1 expression and trafficking in different cell types, particularly during inflammation, are not fully understood. researchgate.net While the role of S1P1 in lymphocyte egress is well-established, its functions within tissues and its interactions with other immune cells are still being explored. nih.gov

Emerging research is focused on the following areas:

Receptor Crosstalk: How does S1P1 signaling integrate with pathways activated by other S1P receptors, like S1P2 and S1P5, which can have opposing or complementary effects? For instance, S1P2 activation can inhibit cell migration, opposing the action of S1P1. tandfonline.com Understanding this interplay is crucial for predicting the net effect of S1P modulation in a complex biological environment.

CNS-Specific Roles: What are the long-term consequences of S1P1 modulation on glial cell function and neuronal health? While S1P1 agonism is being explored for neuroinflammatory diseases, its chronic effects on synaptic plasticity and neurodegeneration need further investigation. nih.govnih.gov

Beyond Gαi Signaling: Are there non-canonical signaling pathways downstream of S1P1, and what are their physiological roles? Investigating these pathways could reveal novel functions of the receptor and identify new targets for pharmacological intervention. nih.gov

Genetic and Environmental Factors: How do genetic variations in the S1PR1 gene or environmental factors influence individual responses to S1P1 modulators? nih.gov This is a critical question for translating research findings into clinical applications.

Strategic Integration of this compound in Contemporary Immunological and Neurobiological Research Paradigms

This compound and similar selective agonists are valuable tools for integration into modern research paradigms that bridge immunology and neurobiology. The field of neuroimmunology investigates the intricate communication between the nervous and immune systems, a process in which S1P signaling is a key player. nih.govnih.gov

In immunological research , this compound can be used to:

Probe the specific requirements for S1P1 in the trafficking of different lymphocyte subsets, such as T-helper 17 (Th17) cells or regulatory T cells, in models of autoimmune disease. nih.gov

Study the role of S1P1 on non-lymphoid immune cells like dendritic cells and natural killer cells, where its function is less characterized. nih.gov

Investigate the impact of lymphocyte sequestration on the immune response to pathogens or in cancer models, where lymphocyte trafficking is critical.

In neurobiological research , this compound allows for:

The specific modulation of S1P1 on astrocytes and microglia to study their role in neuroinflammation and synaptic pruning during development and disease. nih.govmdpi.com

Investigation of the S1P1 receptor's contribution to maintaining blood-brain barrier integrity in models of stroke or traumatic brain injury. researchgate.net

Dissecting the contribution of peripheral immune cell infiltration into the CNS, a process that can be blocked by systemic S1P1 agonism, allowing researchers to isolate the effects of resident CNS cells. mdpi.com

By providing a means to selectively perturb the S1P1 pathway, this compound enables researchers to untangle the complex and often overlapping signaling networks that govern neuroimmune interactions, ultimately advancing our understanding of health and disease.

Q & A

Q. What is the pharmacological mechanism of TC-SP 14, and how does its selectivity for S1P1 receptors influence experimental design?

this compound is a selective S1P1 agonist with EC50 values of 0.042 μM (S1P1) and 3.47 μM (S1P3), indicating high specificity for S1P1 receptors . To study its mechanism, researchers should design dose-response experiments using in vitro receptor-binding assays and compare results across S1P receptor subtypes. Controls must include non-target receptors to validate selectivity. For functional studies, use cell lines expressing S1P1/S1P3 receptors and measure downstream signaling (e.g., cAMP inhibition) with appropriate statistical tests (e.g., ANOVA for dose-response curves) .

Q. How should researchers conduct a literature review to contextualize this compound within sphingosine-1-phosphate receptor research?

A rigorous literature review must:

  • Define the scope (e.g., S1P1 agonists in autoimmune diseases).
  • Use databases like PubMed and Web of Science with keywords: "this compound," "S1P1 agonist," "sphingolipid signaling."
  • Prioritize peer-reviewed studies from the last 10 years to ensure relevance.
  • Critically evaluate methodologies, such as in vivo vs. in vitro models, and note discrepancies in reported EC50 values .

Q. What are the minimal experimental controls required when testing this compound in preclinical models?

  • Positive controls : Use established S1P1 agonists (e.g., FTY720) to benchmark efficacy.
  • Negative controls : Include vehicle-only groups and non-target receptor assays.
  • Biological replicates : At least n=6 per group in animal studies to account for variability.
  • Blinding : Ensure data collectors are blinded to treatment groups to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported EC50 values across studies?

Discrepancies may arise from assay conditions (e.g., cell type, incubation time). To address this:

  • Replicate experiments using standardized protocols (e.g., identical cell lines and buffer compositions).
  • Perform meta-analysis of published EC50 values, noting covariates like temperature/pH.
  • Validate findings with orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response data?

  • Non-linear regression : Fit sigmoidal curves to determine EC50/IC50.
  • Bootstrap resampling : Estimate confidence intervals for EC50 values.
  • Bayesian hierarchical modeling : Account for between-study heterogeneity in meta-analyses.
  • Report effect sizes (e.g., Cohen’s d) for clinical relevance .

Q. How can researchers optimize this compound's pharmacokinetic (PK) profiling while minimizing off-target effects?

  • Use LC-MS/MS for high-sensitivity plasma concentration measurements.
  • Conduct tissue distribution studies in rodent models, prioritizing organs with high S1P1 expression (e.g., lymph nodes).
  • Pair PK data with toxicogenomic analyses (e.g., RNA-seq) to identify off-target pathways.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What methodologies ensure reproducibility when replicating this compound studies?

  • Detailed protocols : Document buffer compositions, instrument settings, and software versions.
  • Open data : Share raw datasets (e.g., dose-response curves) in repositories like Figshare.
  • Collaborative verification : Partner with independent labs to validate key findings.
  • Follow ARRIVE guidelines for animal studies to enhance transparency .

Data Presentation and Interpretation

Q. How should researchers present this compound's in vivo efficacy data to meet journal standards?

  • Tables : Include mean ± SEM, p-values, and effect sizes. Label columns clearly (e.g., "Dose (mg/kg)," "Lymphocyte Count Reduction (%)").
  • Figures : Use line graphs for time-course data and bar charts for group comparisons. Ensure axis labels specify units (e.g., "Plasma Concentration (ng/mL)").
  • Supplementary materials : Provide raw data, assay validation protocols, and ethical approval documents .

Q. How can researchers address ethical concerns when testing this compound in animal models of autoimmune diseases?

  • Adhere to 3R principles (Replace, Reduce, Refine): Use in silico models for preliminary screens.
  • Monitor animals daily for distress (e.g., weight loss, mobility issues).
  • Consult institutional animal care committees to align with local regulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。